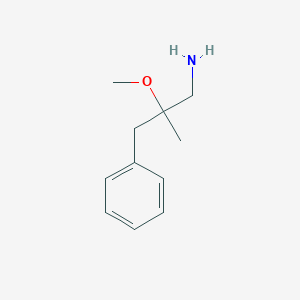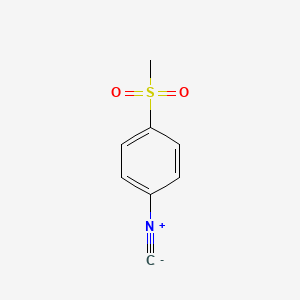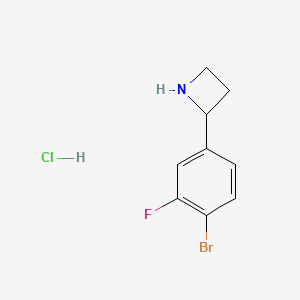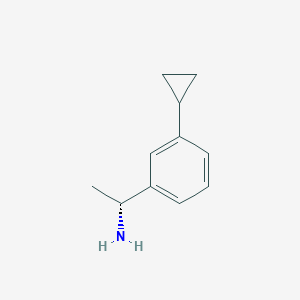![molecular formula C10H17Cl2N3O2S B13539783 rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)
rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxypyrrolidinyl group and a thiazole carboxamide moiety.
Vorbereitungsmethoden
The synthesis of rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans involves several steps. One common method includes the cycloaddition of nitrone formed from formaldehyde and N-benzylhydroxylamine to diethyl maleate, followed by further reactions to introduce the methoxypyrrolidinyl and thiazole carboxamide groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxypyrrolidinyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride
- rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
Compared to these compounds, rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans is unique due to its thiazole carboxamide moiety, which may confer different biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C10H17Cl2N3O2S |
|---|---|
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c1-6-9(16-5-12-6)10(14)13-7-3-11-4-8(7)15-2;;/h5,7-8,11H,3-4H2,1-2H3,(H,13,14);2*1H/t7-,8-;;/m1../s1 |
InChI-Schlüssel |
DIHGNOXEPDCEGY-RHJRFJOKSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C(=O)N[C@@H]2CNC[C@H]2OC.Cl.Cl |
Kanonische SMILES |
CC1=C(SC=N1)C(=O)NC2CNCC2OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)

![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)






